1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone
CAS No.: 889938-99-2
Cat. No.: VC16178053
Molecular Formula: C11H8FNO2
Molecular Weight: 205.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 889938-99-2 |
|---|---|
| Molecular Formula | C11H8FNO2 |
| Molecular Weight | 205.18 g/mol |
| IUPAC Name | 1-[3-(3-fluorophenyl)-1,2-oxazol-5-yl]ethanone |
| Standard InChI | InChI=1S/C11H8FNO2/c1-7(14)11-6-10(13-15-11)8-3-2-4-9(12)5-8/h2-6H,1H3 |
| Standard InChI Key | SIHPOLPKOFXGNA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=NO1)C2=CC(=CC=C2)F |
Introduction
Chemical and Structural Properties
Molecular Identity and Characterization
1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone (CAS No. 889938-99-2) has the molecular formula C₁₁H₈FNO₂ and a molar mass of 205.18 g/mol. Its IUPAC name, 1-[3-(3-fluorophenyl)-1,2-oxazol-5-yl]ethanone, reflects the ketone functional group at the 5-position of the isoxazole ring and the 3-fluorophenyl substituent at the 3-position. Key identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | CC(=O)C1=CC(=NO1)C2=CC(=CC=C2)F |
| InChI Key | SIHPOLPKOFXGNA-UHFFFAOYSA-N |
| PubChem CID | 22831987 |
| XLogP3 | 2.3 (predicted) |
The compound’s planar isoxazole ring facilitates π-π stacking interactions, while the fluorine atom enhances electronegativity and metabolic stability.
Spectroscopic Data
Nuclear magnetic resonance (NMR) studies of analogous isoxazole derivatives reveal distinct signals:
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¹H NMR: A singlet at δ 2.6 ppm corresponds to the acetyl group’s methyl protons, while aromatic protons resonate between δ 7.2–7.8 ppm .
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¹³C NMR: The ketone carbonyl appears at δ 195–200 ppm, with the isoxazole ring carbons at δ 95–160 ppm .
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IR Spectroscopy: Strong absorptions near 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) confirm functional groups.
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically begins with 1-(5-fluoro-2-hydroxyphenyl)ethanone, which undergoes cyclocondensation with hydroxylamine to form the isoxazole core . Subsequent Suzuki-Miyaura coupling introduces the 3-fluorophenyl group via palladium catalysis:
Yields range from 60–75%, with purification via column chromatography .
Acid-Switchable Methodologies
Recent advances employ acid-catalyzed reactions to modulate selectivity. For example, CF₃-ynones react with sodium azide (NaN₃) in ethanol to form triazoles, while acidic conditions (e.g., acetic acid) favor isoxazole formation . This method achieves 35–51% yields for fluorinated isoxazoles, demonstrating scalability to gram quantities .
| Condition | Product | Yield (%) |
|---|---|---|
| EtOH, room temp | 4-Trifluoroacetyltriazoles | 70–85 |
| AcOH, reflux | 5-CF₃-isoxazoles | 26–51 |
Biological and Pharmacological Activities
Antimicrobial Efficacy
Derivatives of 1-(3-(3-fluorophenyl)isoxazol-5-yl)ethanone exhibit broad-spectrum activity:
The fluorine atom enhances membrane penetration, while the isoxazole ring disrupts microbial enzyme function .
Computational Binding Studies
Molecular docking against E. coli dihydrofolate reductase (PDB: 1RX7) reveals a binding affinity of -8.2 kcal/mol, with hydrogen bonds formed between the ketone oxygen and Arg57 residues. Density functional theory (DFT) calculations further predict a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity .
Applications and Future Directions
Drug Development
The compound’s dual functionality (ketone and fluorophenyl groups) positions it as a lead for:
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Antifungal agents: Targeting lanosterol 14α-demethylase.
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Anti-inflammatory drugs: Inhibiting COX-2 via π-stacking interactions.
Synthetic Chemistry
Acid-switchable protocols enable the generation of isoxazole libraries for high-throughput screening . Future work may explore:
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Photocatalytic functionalization: Introducing alkyl/aryl groups at the acetyl position.
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Bioconjugation: Attaching peptide vectors for targeted delivery.
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